N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide, which reacts with cyanogen bromide to yield the desired oxadiazole ring . The final step involves the coupling of the oxadiazole intermediate with 3-methylbutanamide under appropriate reaction conditions .
Chemical Reactions Analysis
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions with various electrophiles under suitable conditions
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is known to affect the distribution of electronic density across the oxadiazole ring, which plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide can be compared with other oxadiazole derivatives such as:
N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-3-methylbutanamide: This compound also exhibits antitubercular activity but differs in the position of the oxadiazole ring, which may affect its potency and selectivity.
N-{4-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylbutanamide: Similar in structure but with a different alkyl chain length, this compound may have different pharmacokinetic properties.
Properties
Molecular Formula |
C19H18ClN3O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-17(24)21-16-9-5-14(6-10-16)19-22-18(23-25-19)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
KYVVOOFCWOCQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.